Epicatechin-3'-sulfate

Übersicht

Beschreibung

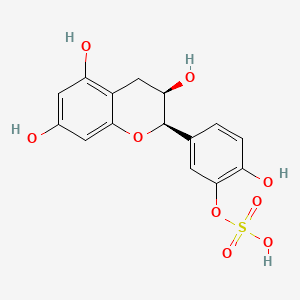

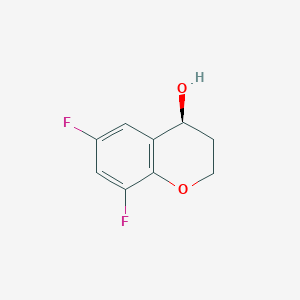

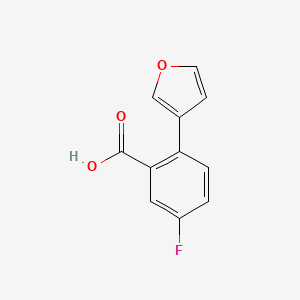

Epicatechin-3’-sulfate is a metabolite of epicatechin . It belongs to the class of organic compounds known as catechins . Its molecular formula is C15H14O9S and it has a molecular weight of 370.331 .

Molecular Structure Analysis

The molecular structure of Epicatechin-3’-sulfate consists of an epicatechin moiety with a sulfate group attached to the 3’ position . The stereochemistry is absolute, with 2 defined stereocenters .Chemical Reactions Analysis

Epicatechin-3’-sulfate is a metabolite of epicatechin, and its formation involves the addition of a sulfate group to the epicatechin molecule . The exact chemical reactions leading to its formation are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Epicatechin-3'-sulfate, along with other epicatechin glucuronides and sulfates, has been synthesized as bioanalytical standards. These standards are crucial for future studies on the biological and pharmacological effects of epicatechin in humans. The development of HPLC methods for the separation of these compounds enhances research capabilities in this area (Zhang et al., 2013).

Bioavailability and Brain Access

Studies have shown that epicatechin is absorbed in the form of glucuronides, methylated, and sulfated forms, like this compound. These forms have been found in rat brain tissue after oral ingestion, indicating their ability to cross the blood-brain barrier, which is significant for understanding the neuroprotective effects of epicatechin (Abd El Mohsen et al., 2002).

Metabolic Analysis

This compound, as a metabolite of epicatechin, is not efficiently hydrolyzed by commercial sulfatases. This finding is important for quantifying epicatechin bioavailability, as many studies may underestimate this due to the lack of hydrolysis of such sulfate conjugates (Saha et al., 2012).

Absorption and Excretion Studies

Research indicates that a significant proportion of orally ingested (-)-epicatechin is absorbed and transformed into various metabolites, including this compound. These metabolites are critical for understanding the bioavailability and overall health benefits of (-)-epicatechin (Borges et al., 2017).

Characterization and Health Implications

The detailed characterization of this compound and other sulfated metabolites enhances the understanding of their role in health. This characterization is vital for exploring the therapeutic potential of epicatechin in preventing or treating various chronic diseases (Qu et al., 2020).

Conjugation and Metabolism

This compound's role in the metabolic pathways of (-)-epicatechin in humans, especially in comparison to its glucuronide forms, provides insights into its importance in the body's processing of dietary flavonoids (Vaidyanathan & Walle, 2002).

Zukünftige Richtungen

Epicatechin and its metabolites, including Epicatechin-3’-sulfate, have been the subject of numerous studies due to their potential health benefits. Future research could focus on further elucidating the metabolic pathways involved in the formation of Epicatechin-3’-sulfate and its specific biological activities . Additionally, the development of reliable biomarkers for epicatechin intake, such as Epicatechin-3’-sulfate, could be a valuable tool for future nutritional and epidemiological studies .

Eigenschaften

IUPAC Name |

[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9S/c16-8-4-11(18)9-6-12(19)15(23-13(9)5-8)7-1-2-10(17)14(3-7)24-25(20,21)22/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSMBNMUYITMLB-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009421 | |

| Record name | Epicatechin-3'-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038922-77-8 | |

| Record name | Epicatechin-3'-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038922778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin-3'-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICATECHIN-3'-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074D703K9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Epicatechin-3′-sulfate in relation to dietary flavan-3-ol intake?

A1: While the provided research papers [, ] focus on the metabolic profile and levels of (-)-epicatechin metabolites (including Epicatechin-3′-sulfate) after cocoa consumption, they do not directly investigate Epicatechin-3′-sulfate as a specific biomarker for dietary flavan-3-ol intake. Further research is needed to determine its reliability and specificity as a biomarker.

Q2: How do the levels of Epicatechin-3′-sulfate change after consuming cocoa powder high in polyphenols?

A2: The research indicates that Epicatechin-3′-sulfate is one of the most abundant metabolites found in plasma after consuming cocoa powder rich in polyphenols []. Both single-dose and sustained consumption (daily for 28 days) of such cocoa powder led to increased concentrations of Epicatechin-3′-sulfate in healthy adults []. This suggests that regular intake of flavanol-rich cocoa can contribute to consistent levels of this metabolite in the body.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)

![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)